4-Phenylphenyl 4,4,6-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quino lin-5-yl) ketone
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Overview
Description
4-Phenylphenyl 4,4,6-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl) ketone is a complex organic compound featuring a unique structure that includes a thioxo group and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylphenyl 4,4,6-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl) ketone typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylphenyl ketone with 4,4,6-trimethyl-1-thioxo-1,2-dithioleno[5,4-c]quinoline under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Phenylphenyl 4,4,6-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Phenylphenyl 4,4,6-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl) ketone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenylphenyl 4,4,6-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl) ketone involves its interaction with specific molecular targets. The thioxo group and quinoline ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-1-thioxo-1,2-dithioleno[5,4-c]quinoline
- 4-Phenylphenyl ketone
- Quinoline derivatives
Uniqueness
4-Phenylphenyl 4,4,6-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl) ketone is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H21NOS3 |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
(4-phenylphenyl)-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C26H21NOS3/c1-16-8-7-11-20-21-23(30-31-25(21)29)26(2,3)27(22(16)20)24(28)19-14-12-18(13-15-19)17-9-5-4-6-10-17/h4-15H,1-3H3 |
InChI Key |
OUJAJBDMJOOYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)(C)C)SSC3=S |
Origin of Product |
United States |
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